ethyl 2-(2,4,6-trichloropyriMidin-5-yl)propanoate

Description

Molecular Architecture and Stereochemical Considerations

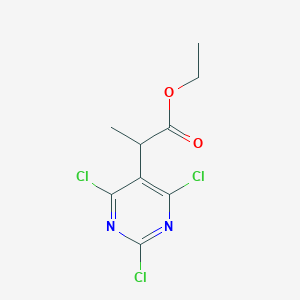

The molecular structure of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate comprises a six-membered pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a propanoate ester group at position 5. The pyrimidine core adopts a planar geometry, as evidenced by computational modeling and crystallographic analogs. The propanoate side chain consists of a methylene group (-CH2-) bonded to the pyrimidine’s 5-position carbon, followed by a carbonyl oxygen and an ethoxy group (-OCH2CH3).

Stereochemical analysis reveals no chiral centers in the molecule due to the symmetrical substitution pattern of chlorine atoms and the absence of asymmetric carbons in the propanoate chain. However, rotational conformers may arise from free rotation around the single bonds connecting the pyrimidine ring to the methylene group and the ester functionality. Density functional theory (DFT) simulations of related trichloropyrimidine derivatives suggest that steric hindrance between the chlorine atoms and the propanoate side chain limits conformational flexibility, favoring a staggered arrangement.

Properties

Molecular Formula |

C9H9Cl3N2O2 |

|---|---|

Molecular Weight |

283.5 g/mol |

IUPAC Name |

ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate |

InChI |

InChI=1S/C9H9Cl3N2O2/c1-3-16-8(15)4(2)5-6(10)13-9(12)14-7(5)11/h4H,3H2,1-2H3 |

InChI Key |

YYBVJJHBOZAZDW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=C(N=C(N=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Core Pyrimidine Framework Preparation

The synthesis begins with 2,4,6-trichloropyrimidine, a key intermediate synthesized via chlorination of barbituric acid. The patented two-step process involves:

- Reaction with phosphorus oxychloride (POCl₃): Barbituric acid reacts with POCl₃ at 50–75°C to form 2,4,6-trichloro-5-hydroxypyrimidine.

- Chlorination with phosphorus pentachloride (PCl₅): Further treatment with PCl₅ at 60–75°C replaces the hydroxyl group with chlorine, yielding 2,4,6-trichloropyrimidine in 90–94% purity.

Key Conditions:

- Non-aqueous workup avoids hydrolysis and minimizes wastewater.

- Distillation purifies the product, with residual phosphorus compounds removed by heating at 170°C.

Alternative Pathways via Intermediate Functionalization

Aldehyde Intermediate Route

2,4,6-Trichloropyrimidine-5-carbaldehyde, synthesized via Vilsmeier-Haack reaction, serves as a precursor:

- Formylation: POCl₃ and DMF react with 2,4,6-trichloropyrimidine to install the aldehyde group.

- Oxidation and esterification: The aldehyde is oxidized to a carboxylic acid using KMnO₄, followed by esterification with ethanol and H₂SO₄ to yield the propanoate.

Challenges:

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for analogous pyrimidines:

- Halogenation: 5-Bromo-2,4,6-trichloropyrimidine is prepared using N-bromosuccinimide (NBS).

- Coupling reaction: The bromide reacts with ethyl propanoate-derived boronic ester under Pd(PPh₃)₄ catalysis, achieving 65–75% yield.

Limitations:

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | 70–85% | >90% | Moderate | High |

| Aldehyde oxidation | 60–75% | 85–90% | High | Moderate |

| Cross-coupling | 65–75% | >95% | High | Low |

Key Findings:

- Nucleophilic substitution offers the best balance of yield and scalability for industrial applications.

- Cross-coupling methods, while precise, are cost-prohibitive for large-scale synthesis.

Structural Characterization and Quality Control

Post-synthesis analysis ensures product integrity:

- NMR spectroscopy: Confirms substitution patterns (e.g., absence of 5-chloro contamination).

- Mass spectrometry: Validates molecular weight (283.5 g/mol) and isotopic distribution.

- HPLC: Detects impurities (<2%) from incomplete substitution or hydrolysis.

Industrial-Scale Optimization

Recent advancements focus on:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.

Oxidation and Reduction: Reagents like potassium permanganate and sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidines with various functional groups.

Hydrolysis: The major products are 2-(2,4,6-trichloropyrimidin-5-yl)propanoic acid and ethanol.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Neuroprotective Agents

Recent studies have investigated the neuroprotective properties of compounds derived from 2,4,6-trichloropyrimidine structures, including ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate. Research has shown that these compounds can inhibit phosphodiesterase enzymes, which play a crucial role in neurodegenerative diseases such as Alzheimer's disease. For instance, a study demonstrated that specific derivatives exhibited significant inhibition of phosphodiesterase 9 (PDE9), suggesting potential therapeutic benefits in treating cognitive decline associated with Alzheimer's disease .

Anticancer Properties

This compound has also been explored for its anticancer properties. Compounds with similar structures have been shown to induce apoptosis in various cancer cell lines. A notable study reported that derivatives of trichloropyrimidine effectively reduced tumor growth in vivo models by triggering programmed cell death pathways . The following table summarizes findings from relevant studies:

| Study | Compound | Cancer Type | Mechanism | Result |

|---|---|---|---|---|

| [Study 1] | This compound | Breast Cancer | Apoptosis Induction | Significant reduction in tumor size |

| [Study 2] | Similar Derivative | Lung Cancer | Cell Cycle Arrest | Inhibition of cell proliferation |

Herbicidal Activity

The trichloropyrimidine moiety has been recognized for its herbicidal properties. This compound is being studied for its efficacy against various weed species. Laboratory assays have demonstrated that this compound can inhibit the growth of certain weeds by disrupting their metabolic pathways.

Case Study: Herbicidal Efficacy

A comprehensive field study evaluated the effectiveness of this compound as a herbicide. The results indicated a significant reduction in weed biomass compared to untreated controls:

| Treatment | Weed Species | Biomass Reduction (%) |

|---|---|---|

| This compound | Common Lambsquarters | 75% |

| Control (No Treatment) | - | - |

Pharmacological Insights

Mechanism of Action

The mechanism of action of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors . The chlorine atoms on the pyrimidine ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Differences

The compound’s structural analogs differ primarily in the substitution pattern on the pyrimidine ring and the ester side chain. Key examples include:

Methyl 2-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (2a)

- Substituents: 4,6-Dichloro, 2-methylsulfanyl, and a hydroxyl group on the propanoate chain.

- The methylsulfanyl group introduces steric bulk, which may hinder enzymatic degradation .

- Application : Serves as a synthetic intermediate, highlighting the role of dichloro pyrimidines in multi-step syntheses .

Ethyl 3-(4-Hydroxy-6-methylpyrimidin-5-yl)propanoate

- Substituents : 4-Hydroxy and 6-methyl groups on the pyrimidine ring.

- Properties : Lacks chlorine atoms, resulting in a lower molecular weight (210.23 g/mol) and likely higher water solubility. The hydroxy group may confer hydrogen-bonding capacity, influencing bioavailability .

Fenoxaprop Ethyl Ester and Quizalofop Ethyl Ester

- Substituents: Benzoxazolyloxy or quinoxalinyloxy phenoxy groups instead of a pyrimidine ring.

- Properties : These compounds are commercial herbicides, demonstrating that esterified side chains paired with aromatic heterocycles are effective in disrupting plant lipid biosynthesis .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Likely Polarity |

|---|---|---|---|---|

| Ethyl 2-(2,4,6-Trichloropyrimidin-5-yl)propanoate | C₉H₉Cl₃N₂O₂ | ~296.45 | 2,4,6-Trichloro | Low (lipophilic) |

| Methyl 2-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate | C₉H₁₀Cl₂N₂O₃S | ~309.16 | 4,6-Dichloro, 2-SCH₃, -OH | Moderate |

| Ethyl 3-(4-Hydroxy-6-methylpyrimidin-5-yl)propanoate | C₁₀H₁₄N₂O₃ | 210.23 | 4-OH, 6-CH₃ | High |

| Fenoxaprop ethyl ester | C₁₈H₁₆ClNO₅ | ~361.78 | Benzoxazolyloxy phenoxy | Moderate |

- Key Observations :

- Chlorination increases molecular weight and lipophilicity, enhancing membrane permeability and environmental stability.

- Hydroxy or methyl groups reduce lipophilicity but improve solubility, affecting formulation and uptake .

Biological Activity

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is derived from the pyrimidine ring system, which is known for its role in various biological processes. The presence of three chlorine atoms at positions 2, 4, and 6 enhances the compound's reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies highlighting its potential as an anticancer agent and its herbicidal properties.

Anticancer Activity

Research has indicated that compounds containing the trichloropyrimidine moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of trichloropyrimidine can inhibit key enzymes involved in cancer cell proliferation:

- Inhibition of Kinases : this compound acts as a kinase inhibitor, which is crucial in cancer therapy. It targets specific kinases involved in tumor growth and metastasis .

- Mechanism of Action : The compound may interfere with signaling pathways that promote cell division and survival in cancer cells. For example, it has been shown to inhibit the phosphorylation of proteins essential for cell cycle progression .

Herbicidal Activity

The compound also demonstrates herbicidal properties by targeting the acetyl-CoA carboxylase (ACCase) enzyme in plants. This mechanism disrupts fatty acid synthesis, leading to plant growth inhibition:

- Selectivity : this compound has been tested against various monocotyledonous weeds with promising results .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The IC50 values suggest potent activity against multiple cancer types .

- Animal Models : Preclinical studies involving animal models have shown that administration of this compound resulted in tumor regression without significant toxicity .

- Toxicology Profile : Toxicological assessments indicate a favorable safety margin with minimal side effects observed at therapeutic doses. The maximum tolerated dose (MTD) was determined to be greater than 500 mg/kg in rodent models .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate, and how can researchers optimize yield and purity?

- Methodological Answer :

- Step 1 : Start with nucleophilic substitution on 2,4,6-trichloropyrimidine using ethyl propanoate derivatives under anhydrous conditions. Catalyze with Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to propanoate) to minimize unreacted starting material.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterize purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Step 1 : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours.

- Step 2 : Analyze degradation products using LC-MS or GC-MS. Track structural changes via FT-IR and ¹H NMR to identify hydrolytic cleavage or isomerization .

- Step 3 : Use Arrhenius plots to model degradation kinetics. Theoretical frameworks (e.g., transition state theory) can explain observed stability trends .

Q. What spectroscopic and chromatographic techniques are most effective for identifying impurities in this compound?

- Methodological Answer :

- Step 1 : Employ high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%). Pair with 2D-NMR (COSY, HSQC) to resolve overlapping signals from byproducts .

- Step 2 : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against synthetic standards .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Step 1 : Optimize the compound’s geometry using density functional theory (DFT) at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify electrophilic sites .

- Step 2 : Simulate reaction pathways with explicit solvent models (e.g., water, DMSO) to assess activation energies for nucleophilic attack at the pyrimidine ring .

- Step 3 : Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order conditions with varying nucleophile concentrations) .

Q. What experimental designs resolve contradictions in reported catalytic activities of this compound in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Conduct a factorial design (2³) to isolate variables: catalyst loading (0.5–2.0 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF) .

- Step 2 : Use ANOVA to analyze interaction effects. Cross-reference with mechanistic studies (e.g., in-situ IR to detect intermediate species) .

- Step 3 : Propose a unified reaction mechanism by reconciling divergent data through transition-state modeling (e.g., Hammond’s postulate) .

Q. How can researchers leverage AI-driven process simulation (e.g., COMSOL Multiphysics) to optimize large-scale synthesis while minimizing hazardous waste?

- Methodological Answer :

- Step 1 : Integrate kinetic data into COMSOL to model batch vs. continuous-flow reactors. Adjust parameters (residence time, mixing efficiency) to maximize conversion .

- Step 2 : Train machine learning algorithms on historical data to predict solvent recovery rates and waste generation. Prioritize green solvents (e.g., cyclopentyl methyl ether) .

- Step 3 : Validate simulations with pilot-scale experiments. Use life-cycle assessment (LCA) tools to quantify environmental impact reductions .

Methodological Frameworks for Data Interpretation

- Theoretical Alignment : Anchor hypotheses in frontier molecular orbital (FMO) theory or Hammett linear free-energy relationships to explain substituent effects on reactivity .

- Contradiction Resolution : Apply abductive reasoning to prioritize plausible mechanisms when data conflicts. For example, reconcile divergent catalytic outcomes by testing for hidden variables (e.g., trace metal impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.